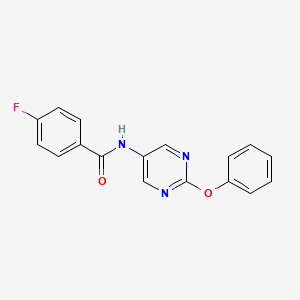

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide”, benzamides can generally be prepared through direct condensation of benzoic acids and amines under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 309.29g/mol, a molecular formula of C17H12FN3O2, and a complexity of 374 . It also has a rotatable bond count of 4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a topological polar surface area of 64.1, and a heavy atom count of 23 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Deng et al. (2014) focused on the synthesis and structural characterization of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. The crystal structure was analyzed using various techniques including X-ray single-crystal determination.

Medical Imaging and Alzheimer's Disease

- Kepe et al. (2006) utilized a related fluorine-containing compound as a molecular imaging probe in conjunction with positron emission tomography (PET) to study serotonin 1A receptor densities in the brains of Alzheimer's disease patients.

Cancer Research

- In the context of cancer research, Teffera et al. (2013) investigated a compound similar to 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide as a potent, selective anaplastic lymphoma kinase (ALK) inhibitor, highlighting its potential application for cancer treatment.

Pharmaceutical and Agrochemical Industries

- A study by Wu et al. (2017) reported the synthesis of fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, emphasizing their importance in the pharmaceutical and agrochemical industries.

Antimicrobial Properties

- Desai et al. (2013) synthesized new 5-arylidene derivatives containing a fluorine atom and assessed their antimicrobial activities against various bacterial and fungal strains.

Kinase Inhibitors

- In the pursuit of discovering kinase inhibitors, Wada et al. (2012) explored the synthesis of novel compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, demonstrating the biologically active nature of the fluoropyrimidine core.

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it participates in the conversion of succinate to fumarate and the transfer of electrons to ubiquinone, respectively.

Mode of Action

This compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the citric acid cycle and the electron transport chain .

Result of Action

The inhibition of SDH by this compound results in a significant antifungal activity . For instance, it has been shown to exhibit good in vitro activity against Valsa mali, a fungus that causes apple tree canker .

Propiedades

IUPAC Name |

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-8-6-12(7-9-13)16(22)21-14-10-19-17(20-11-14)23-15-4-2-1-3-5-15/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMIUZGERCIENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)

![4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)